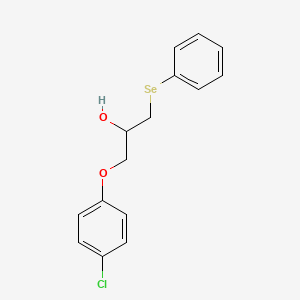
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- is a chemical compound with a complex structure that includes a chlorophenoxy group and a phenylseleno group attached to a propanol backbone
准备方法
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-propanol with 4-chlorophenol to form 1-(4-chlorophenoxy)-2-propanol. This intermediate is then reacted with phenylselenol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorophenoxy and phenylseleno groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the phenylseleno group can participate in redox reactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
相似化合物的比较
Similar compounds to 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- include:
2-Propanol, 1-(4-chlorophenoxy)-: Lacks the phenylseleno group, making it less versatile in redox reactions.
2-Propanol, 1-(phenylseleno)-: Lacks the chlorophenoxy group, reducing its hydrophobic interactions with biological targets.
2-Propanol, 1-(4-bromophenoxy)-3-(phenylseleno)-: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
The uniqueness of 2-Propanol, 1-(4-chlorophenoxy)-3-(phenylseleno)- lies in its combination of chlorophenoxy and phenylseleno groups, providing a balance of hydrophobic interactions and redox activity that is not present in the similar compounds.
属性
CAS 编号 |
872729-14-1 |
|---|---|
分子式 |
C15H15ClO2Se |
分子量 |
341.7 g/mol |
IUPAC 名称 |
1-(4-chlorophenoxy)-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C15H15ClO2Se/c16-12-6-8-14(9-7-12)18-10-13(17)11-19-15-4-2-1-3-5-15/h1-9,13,17H,10-11H2 |
InChI 键 |
RLWIFMZQKBUYNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Se]CC(COC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















